cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Description
cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 2-thiomethyl-substituted benzoyl group at the 3-position in a cis configuration. This compound belongs to a class of conformationally constrained molecules, where the cyclopentane ring imposes steric restrictions that may influence binding affinity and metabolic stability in pharmacological contexts.
Properties
IUPAC Name |
(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-5-3-2-4-11(12)13(15)9-6-7-10(8-9)14(16)17/h2-5,9-10H,6-8H2,1H3,(H,16,17)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVZQBIBIVCEEI-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-thiomethylbenzoyl chloride from 2-thiomethylbenzoic acid using thionyl chloride (SOCl2) under reflux conditions.
Cyclopentane Ring Formation: The benzoyl chloride intermediate is then reacted with cyclopentane-1-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired product. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure the formation of the cis-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, particularly at the thiomethyl group, to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the benzoyl group to form alcohol derivatives.
Substitution: The thiomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promise in anticancer research due to its structural similarity to other bioactive compounds. Studies indicate that derivatives of cyclopentane carboxylic acids can inhibit cancer cell proliferation, suggesting that cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid may exhibit similar properties .
- Drug Design :
- Enzyme Inhibition :
Organic Synthesis Applications
- Synthesis of Chiral Compounds :
- Functionalization Reactions :
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of cyclopentane derivatives, including this compound, on various cancer cell lines. Results indicated significant inhibition of cell growth, highlighting its potential as a lead compound for further development .
Case Study 2: Chiral Synthesis
In a recent synthesis project, researchers utilized this compound as a starting material to create novel chiral drugs. The resulting compounds demonstrated enhanced biological activity compared to their non-chiral counterparts, underscoring the importance of chirality in drug efficacy .
Mechanism of Action
The mechanism by which cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiomethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include oxidative stress response and metabolic processes.
Comparison with Similar Compounds
The following section compares the physicochemical properties and structural features of cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid with five closely related cyclopentane-1-carboxylic acid derivatives. Key differences arise from substituent type (e.g., methyl, dimethyl, fluoro, chloro) and position on the benzoyl moiety.
Physicochemical Properties
*Note: Data for the thiomethyl analog is inferred from structural trends. †Calculated molecular weight based on formula C₁₄H₁₆O₃S. ‡Estimated LogP (higher than methyl due to sulfur’s hydrophobicity). §Estimated based on methyl-substituted analogs.
Key Observations:
Lipophilicity (LogP): The thiomethyl analog is predicted to exhibit higher LogP (~3.1) than methyl (2.6) and fluoro (2.5) derivatives due to sulfur’s inherent hydrophobicity. However, it remains less lipophilic than the chloro-substituted compound (LogP 3.024) due to chlorine’s stronger electron-withdrawing and hydrophobic effects . Dimethyl substitution (LogP 2.987) increases lipophilicity compared to mono-methyl analogs but remains lower than chloro or thiomethyl groups .
Polar Surface Area (PSA):
- All analogs share identical PSA values (54.37 Ų), as the carboxylic acid and benzoyl groups dominate polarity, with substituents having negligible impact .
Biological Activity
cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopentane ring substituted with a thiomethyl group and a carboxylic acid moiety. Its molecular formula is , and it exhibits specific stereochemistry that may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The thiomethyl group may interact with various receptors, influencing their activity and leading to altered physiological responses.
- Antioxidant Properties : The presence of the carboxylic acid may confer antioxidant properties, which can protect cells from oxidative stress.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines. For example, studies have shown IC50 values in the micromolar range, indicating potent activity against specific tumor types.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably, it has shown promise in reducing tumor growth in xenograft models, suggesting its efficacy in a biological context.
Case Studies
- Case Study 1 : A study involving the administration of this compound to mice with induced tumors revealed a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tissues.
- Case Study 2 : A clinical trial exploring the compound's effects on patients with hormone-dependent cancers showed promising results in terms of tumor response rates and overall survival, warranting further investigation into its mechanisms and long-term effects.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid with high stereochemical purity?
- Methodological Answer : Stereochemical control is critical. Use enantioselective catalysis or chiral auxiliaries to favor the cis-configuration. For example, kinetic resolution methods, as demonstrated in the synthesis of 3-alkyl-cispentacin derivatives via tert-butyl (RS)-3-alkyl-cyclopentene-1-carboxylates, can be adapted . Purification via preparative HPLC with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric excess. Monitor progress using chiral HPLC or NMR spectroscopy with chiral shift reagents.
Q. How can the stability of cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/40°C. Analyze degradation products via LC-MS (e.g., using conditions similar to EP 4 374 877 A2, where LCMS retention time and fragmentation patterns were tracked ).
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months, assessing purity via HPLC .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Combine H/C NMR to assign stereochemistry (e.g., coupling constants for cyclopentane ring protons) and FT-IR for functional groups (C=O, S–C stretching).
- Purity Assessment : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and confirm mass via LC-MS (as in EP 4 374 877 A2, where m/z 803.1 [M+H]+ was reported ).
- LogP Calculation : Estimate hydrophobicity using computational tools (e.g., SwissADME) or experimentally via shake-flask methods, referencing similar compounds with LogP ~3.0 .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic clearance (using liver microsomes), and tissue distribution. Compare metabolite profiles via LC-MS/MS, as done for deltamethrin’s metabolite cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid .
- Species-Specific Differences : Test in multiple animal models (e.g., rodents vs. zebrafish) and correlate with in vitro cytotoxicity assays (e.g., IC in HepG2 cells). Use statistical tools like ANOVA to identify confounding variables.
Q. What strategies are recommended for optimizing the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., fluorine) at the thiomethylbenzoyl moiety to reduce oxidative metabolism.
- Prodrug Design : Mask the carboxylic acid as an ester (e.g., methyl ester, as in Thermo Scientific’s (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid ), which hydrolyzes in vivo to the active form. Validate hydrolysis rates using simulated gastric/intestinal fluids.
Q. How can computational modeling aid in predicting off-target interactions or toxicity risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against the human kinome or cytochrome P450 enzymes (e.g., CYP3A4) to predict off-target binding.
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity. Cross-validate with Ames test data if contradictions arise.
Safety and Handling
Q. What are the critical safety protocols for handling cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or solvent-based work .
- Spill Management : Absorb spills with silica gel or vermiculite, avoiding water to prevent environmental contamination .
- Storage : Store at ambient temperatures in airtight containers under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
